[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone
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Overview
Description
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperidine ring substituted with hydroxy and hydroxymethyl groups, and a methanone group attached to a trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, introducing the hydroxy and hydroxymethyl groups through selective functionalization. The trimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction, using appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes . The use of advanced techniques like response surface methodology (RSM) can help in optimizing parameters such as temperature, solvent, and catalyst loading to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the methanone group can produce alcohols.
Scientific Research Applications
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-21-13-7-15(23-3)14(22-2)6-11(13)16(20)17-5-4-10(9-18)12(19)8-17/h6-7,10,12,18-19H,4-5,8-9H2,1-3H3/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAXMDLBBEZKB-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCC(C(C2)O)CO)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N2CC[C@@H]([C@H](C2)O)CO)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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